N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide
Description
N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide is a complex organic compound with a unique structure that includes a piperidine ring, an oxolane ring, and a propanamide group
Properties
IUPAC Name |
N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-16-14(18)6-5-13-4-2-3-8-17(13)15(19)10-12-7-9-20-11-12/h12-13H,2-11H2,1H3,(H,16,18)/t12-,13?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUVRHGMJKZBRF-PZORYLMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1CCCCN1C(=O)CC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CCC1CCCCN1C(=O)C[C@H]2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the oxolane ring, and the final coupling to form the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine and oxolane rings.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxolane-containing molecules. Examples are:
- N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]acetamide
- N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]butanamide
Uniqueness
What sets N-methyl-3-[1-[2-[(3R)-oxolan-3-yl]acetyl]piperidin-2-yl]propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
